N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

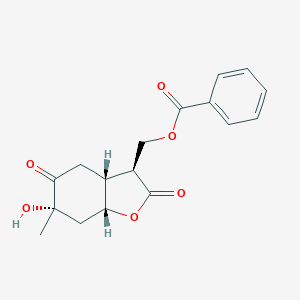

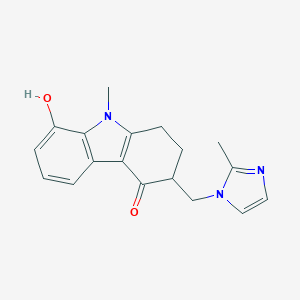

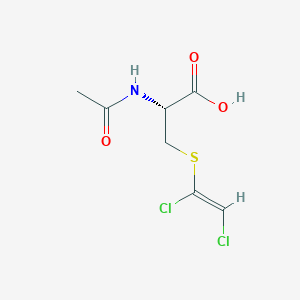

"N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine" is a derivative of L-homoglutamine, which is an analog of the amino acid L-glutamine. Its synthesis and properties are of interest in peptide chemistry and organic synthesis.

Synthesis Analysis

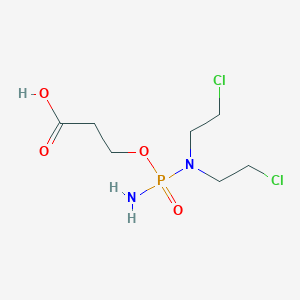

The synthesis of L-homoglutamine derivatives, including N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, involves oxidation reactions. A study by Liberek and Kasprzykowska (2009) presents a route via preferential KMnO4 oxidation in acidic media of L-lysine derivatives, leading to compounds like H-L-Aad(NHZ)-OH and Z-L-Aad(NHZ)-OH, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine derivatives (Liberek & Kasprzykowska, 2009).

Molecular Structure Analysis

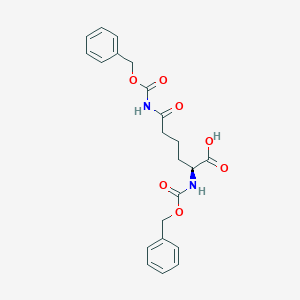

The molecular structure of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is characterized by the presence of benzyl protection groups attached to the nitrogen atom. These groups play a crucial role in maintaining the stability of the molecule during synthesis and reaction processes.

Chemical Reactions and Properties

One study focuses on the side reactions of monoaminodicarboxylic acids in peptide synthesis, including homoglutamine derivatives. It explores the tendency for the dehydration of the δ-carboxamide group during activation and coupling, which is a critical aspect of the chemical behavior of these compounds (Liberek & Kasprzykowska, 2009).

科学的研究の応用

Peptide Synthesis

- N-benzyloxycarbonyl-l-homoglutamine is significant in peptide synthesis, especially concerning the dehydration of the δ-carboxamide group during activation and coupling. A minor conversion to nitrile by-products occurs in the activation of the α-carboxyl group, and the formation of peptide bonds can be facilitated by dicyclohexylcarbodiimide. The addition of N-hydroxybenzotriazole to the reaction mixture can eliminate the side chain dehydration reaction, and the dehydration reaction can be overcome by protecting the side chain carboxamide with the benzyloxycarbonylcarbamoyl substituent (Liberek & Kasprzykowska, 2009).

Oxidation of L-lysine Derivatives

- L-homoglutamine derivatives can be prepared via the preferential KMnO4 oxidation in acidic media of the ε-methylene group in H-L-Lys(Z)-OH and Z-L-Lys(Z)-OH. The main oxidation products in this process are benzyloxycarbonylcarbamoyl-2-aminopentanoic acid and its derivatives, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009).

Role in Polyamine Analogue Recognition

- In the study of polyamine analogues and homologues, it was found that the tetraamines must be charged to be recognized by cells. Analogues with low nitrogen pKa's, such that the nitrogens are poorly protonated at physiological pH, do not compete well with spermidine for uptake and have limited biological effects (Bergeron et al., 1995).

特性

IUPAC Name |

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGUCKHGQNWDY-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551701 |

Source

|

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine | |

CAS RN |

88462-80-0 |

Source

|

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。